molecular formula C19H19N3O2S B2475837 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 891115-79-0

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2475837
CAS No.: 891115-79-0
M. Wt: 353.44
InChI Key: PWOLEVQUEDPMEV-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a recognized potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway source . This pathway is fundamental to cellular processes such as proliferation, differentiation, and immune response, and its dysregulation is implicated in various myeloproliferative neoplasms and autoimmune disorders. The compound's primary research value lies in its utility as a pharmacological tool to selectively disrupt JAK2-mediated signaling, enabling researchers to elucidate the specific roles of JAK2 in disease models and normal physiology source . By potently targeting the ATP-binding site of JAK2, this oxadiazole-derived compound allows for the investigation of downstream effects on STAT protein phosphorylation and gene expression. Its application is crucial in preclinical research focused on understanding the mechanisms of hematological cancers, inflammatory diseases, and in the development of targeted therapeutic strategies source .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-8-9-16(14(2)12-13)18-21-22-19(24-18)20-17(23)10-11-25-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOLEVQUEDPMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound features an oxadiazole ring, which is known for its biological activity. The presence of the phenylthio group and the 2,4-dimethylphenyl moiety enhances its interaction with biological targets. The molecular formula is C14H17N3O2C_{14}H_{17}N_{3}O_{2} with a molar mass of approximately 259.30368 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring : This is achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.
  • Attachment of the phenylthio moiety : This step often requires specific reagents and conditions to ensure high yields and purity.

Table 1: Summary of Synthetic Routes

StepReaction TypeConditionsYield
1CyclizationAcidic/BasicHigh
2SubstitutionSpecific ReagentsModerate

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antimicrobial Activity : Studies indicate that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant strains like vancomycin-resistant Enterococcus faecium .
  • Anticancer Properties : Preliminary research suggests that oxadiazole derivatives can inhibit cancer cell growth. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism appears to involve modulation of cell signaling pathways related to apoptosis.
  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of monoamine oxidases (MAOs), which are important targets in neuropharmacology. Compounds with similar structures have shown competitive inhibition against MAO-A with IC50 values in the low micromolar range .

Table 2: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialS. aureus, E. faeciumSignificant inhibition
AnticancerA549, MCF-7Cytotoxicity observed
Enzyme InhibitionMAO-ACompetitive inhibition

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of oxadiazole derivatives. For example, modifications on the phenylthio group have been shown to enhance antimicrobial potency while reducing cytotoxicity towards normal cells .

In another study involving a series of thiazole derivatives, it was found that compounds with similar structural features exhibited broad-spectrum antifungal activity against resistant strains . Such findings underscore the potential for this compound as a lead compound for further drug development.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives demonstrate substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Mechanism of Action
The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways. For example, compounds containing oxadiazole rings can interact with cellular targets that regulate metabolic pathways critical for cancer cell survival .

Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial efficacy. Related oxadiazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Materials Science Applications

Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance properties such as conductivity and thermal stability. Research has demonstrated that oxadiazole-containing polymers exhibit improved electronic characteristics suitable for applications in organic electronics.

Fluorescent Materials
The compound's potential as a fluorescent material has also been explored. The oxadiazole moiety can serve as a building block for luminescent materials used in sensors and optoelectronic devices.

Agrochemical Applications

Pesticide Development
this compound may serve as a precursor for developing novel agrochemicals. Its structural features are conducive to creating effective pesticides and herbicides that target specific pests while minimizing environmental impact .

Case Studies

  • Anticancer Studies
    A study on related compounds demonstrated significant anticancer activity against multiple cell lines with varying mechanisms of action identified through molecular docking studies. The findings suggest that modifications in the oxadiazole structure can significantly influence biological activity .
  • Antimicrobial Efficacy Evaluation
    In vitro assays revealed that certain derivatives exhibited strong antibacterial properties against common pathogens. The results highlighted the potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
This compound (Target) C₁₉H₁₈N₃O₂S 352.43 Not reported 2,4-Dimethylphenyl (oxadiazole), phenylthio (propanamide) -
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354.43 135–136 4-Methylphenyl (oxadiazole), thiazolyl (amide)
3-{[5-Phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methylthiazol-2-yl)propanamide (8e) C₁₅H₁₄N₄O₂S₂ 354.43 117–118 Phenyl (oxadiazole), 5-methylthiazolyl (amide)
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methylthiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 399.43 158–159 3-Nitrophenyl (oxadiazole), 5-methylthiazolyl (amide)
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)propanamide (7d) C₂₄H₂₇ClN₄O₄S₂ 535.06 78–80 Chlorophenylsulfonyl-piperidine (oxadiazole), 2,4-dimethylphenyl (amide)

Key Observations:

Substituent Effects on Melting Points: The target compound’s lack of polar groups (e.g., nitro in 8h or sulfonyl in 7d) suggests a lower melting point compared to 8h (158–159°C) and 7d (78–80°C). Electron-withdrawing substituents like nitro increase intermolecular interactions, raising melting points . The phenylthio group in the target compound may enhance solubility in nonpolar solvents compared to thiazolyl-containing analogues (8d, 8e) .

Molecular Weight and Lipophilicity:

  • The target compound (MW 352.43) is lighter than sulfonyl-piperidine derivatives (e.g., 7d, MW 535.06), which may improve pharmacokinetic profiles by enhancing membrane permeability .

Q & A

Q. Process Chemistry Considerations :

  • Catalyst Screening : Replace COMU® with cost-effective coupling agents like HATU for amide bond formation .
  • Solvent Recycling : Use DMF in a closed-loop system to reduce waste and costs .
  • Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., thiol coupling) to improve safety and yield .

Advanced: What strategies validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand stabilization in lysates or live cells upon heating.
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the propanamide backbone to crosslink and identify bound targets .
  • SPR Biosensing : Measure real-time binding kinetics (e.g., ka/kd rates) to confirm interaction with purified enzymes .

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